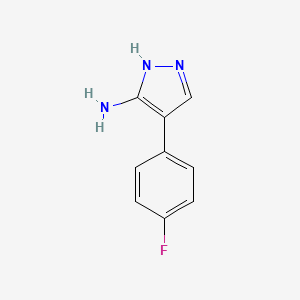

4-(4-Fluorophenyl)-1H-pyrazol-5-amine

Descripción general

Descripción

4-(4-Fluorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring. Pyrazoles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(4-Fluorophenyl)-1H-pyrazol-5-amine is utilized as a crucial intermediate in synthesizing several pharmaceuticals. It plays a vital role in developing anti-inflammatory and analgesic drugs. For instance, research has demonstrated that derivatives of this compound exhibit selective inhibition of p38 MAP kinase, which is implicated in inflammatory responses. This selectivity was established through high-throughput screening and X-ray crystallography, leading to the advancement of certain derivatives into clinical trials for their therapeutic potential against inflammatory diseases .

Case Study: p38 MAP Kinase Inhibitors

A notable study highlighted the synthesis of a series of pyrazole derivatives that selectively inhibit p38 MAP kinase. The incorporation of specific moieties enhanced their drug-like properties, including oral bioavailability . This illustrates the compound's utility in developing targeted therapies for conditions like rheumatoid arthritis.

Agricultural Chemicals

Pest Control and Crop Protection

In agricultural chemistry, this compound contributes to formulating effective agrochemicals. Its derivatives are being explored for their potential in pest control and crop protection, which are critical for enhancing agricultural productivity . The fluorine substitution in the phenyl ring can improve the lipophilicity and metabolic stability of these compounds, making them more effective as pesticides.

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in biochemical studies focused on enzyme inhibition and receptor binding. Its structural characteristics allow it to interact with various biological targets, aiding in understanding disease mechanisms . For example, studies have shown that pyrazole derivatives can modulate enzyme activities involved in metabolic pathways, which is essential for drug discovery efforts targeting specific diseases.

Material Science

Development of Novel Materials

The compound is also being investigated for its potential applications in material science. Its unique chemical structure allows for the development of new polymers and coatings that exhibit improved durability and resistance to environmental factors . This opens avenues for creating advanced materials suitable for various industrial applications.

Diagnostic Applications

Use in Diagnostic Assays

this compound is being researched for its application in diagnostic assays aimed at detecting specific biomarkers. Such advancements could enhance disease diagnosis and monitoring capabilities . The ability to modify its structure allows researchers to tailor its properties for specific diagnostic purposes.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase-2 (COX-2) and various kinases.

Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparación Con Compuestos Similares

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core structure but with different substituents, leading to variations in biological activity.

1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: Another pyrazole derivative with distinct structural features and biological properties.

Uniqueness: 4-(4-Fluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

4-(4-Fluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique molecular structure, characterized by a fluorophenyl group and an amine group, positions it as an interesting candidate for various biological activities.

- Molecular Formula : C₉H₈FN₃

- Molecular Weight : 177.18 g/mol

- Structure : The compound features a five-membered heterocyclic ring containing two nitrogen atoms, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Research suggests that this compound may modulate specific enzymatic pathways involved in inflammation, potentially inhibiting enzymes such as p38α mitogen-activated protein kinase (MAPK) .

- Anticancer Activity : In vitro studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance, related compounds demonstrated growth inhibition percentages of 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblasts .

- Antimicrobial Properties : Some pyrazole derivatives have displayed antimicrobial activity against various pathogens. For example, compounds similar to this compound were evaluated for their minimum inhibitory concentration (MIC) against Staphylococcus aureus, yielding promising results .

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in inflammatory pathways, which could lead to reduced inflammation and associated symptoms.

- Cellular Interaction : The binding affinity of this compound to various receptors and enzymes plays a crucial role in its pharmacological profile, making it a candidate for drug development aimed at treating inflammatory diseases and cancers.

Study on Anti-inflammatory Activity

A study focusing on the anti-inflammatory properties of pyrazole derivatives found that substituents at different positions on the pyrazole ring significantly affected their activity. The presence of a fluorophenyl group at position 4 was associated with enhanced anti-inflammatory effects compared to other substituents .

Anticancer Evaluation

In another investigation, several aminopyrazole compounds were tested for their anticancer properties. Among them, this compound showed promising results in inhibiting cancer cell growth while sparing normal cells from cytotoxic effects .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₉H₈FN₃ | Fluorophenyl and amine groups | Anti-inflammatory, anticancer |

| 3-Propyl-1H-pyrazole-5-amine | C₉H₁₂N₄ | Propyl group at position 3 | Moderate anticancer activity |

| 4-Aminopyrazole | C₅H₈N₄ | Amino group at position 4 | Antioxidant properties |

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXWIUJQBBANGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-05-5, 5848-04-4 | |

| Record name | 5-Amino-4-(4-fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.